molecular formula C10H16N2S B8715769 4,5-Dimethyl-2-(piperidin-1-yl)thiazole

4,5-Dimethyl-2-(piperidin-1-yl)thiazole

Cat. No.: B8715769
M. Wt: 196.31 g/mol
InChI Key: UEIWVHWUUSNTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethyl-2-(piperidin-1-yl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups at positions 4 and 5, and a piperidine ring attached at position 2. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(piperidin-1-yl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method includes the reaction of 2-bromo-4,5-dimethylthiazole with piperidine under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(piperidin-1-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The methyl groups on the thiazole ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted thiazoles.

Scientific Research Applications

4,5-Dimethyl-2-(piperidin-1-yl)thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(piperidin-1-yl)thiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biochemical pathways. The thiazole ring’s aromaticity and the piperidine moiety’s basicity contribute to its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A parent compound with a similar ring structure.

    Piperidine: A simple cyclic amine with a similar nitrogen-containing ring.

    4,5-Dimethylthiazole: A closely related compound with similar substituents.

Uniqueness

4,5-Dimethyl-2-(piperidin-1-yl)thiazole is unique due to the combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications compared to simpler analogs.

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

4,5-dimethyl-2-piperidin-1-yl-1,3-thiazole

InChI

InChI=1S/C10H16N2S/c1-8-9(2)13-10(11-8)12-6-4-3-5-7-12/h3-7H2,1-2H3

InChI Key

UEIWVHWUUSNTGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2CCCCC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of piperidine-1-carbothioamide (3.00 g), 3-chloro-2-butanone (4.43 g) and 2-propanol (30 mL) was heated under reflux for 15 hrs. After concentration of the reaction mixture, saturated aqueous sodium hydrogen carbonate was added to the residue and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography to give 1-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine as a colorless oil (4.05 g, yield 99%) from a fraction eluted with ethyl acetate-hexane (1:6, v/v).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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